

In-Depth Technical Guide: 6-Benzylxy-2-benzoxazolinone (CAS Number: 158822-84-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Benzylxy-2-benzoxazolinone

Cat. No.: B133755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

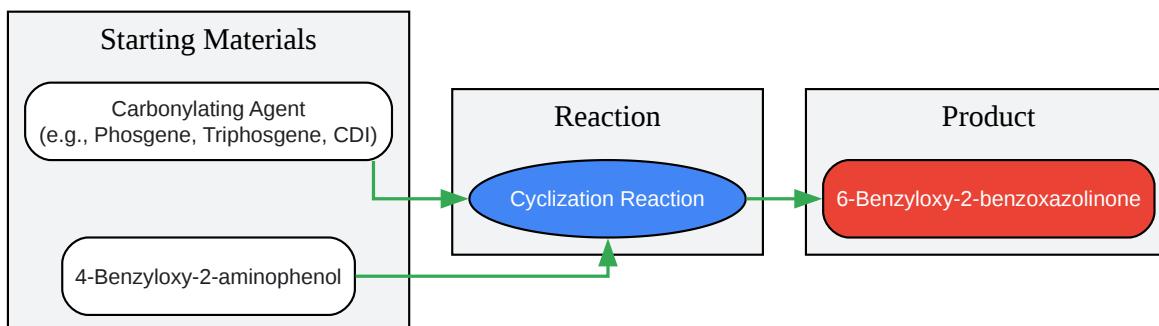
Introduction

6-Benzylxy-2-benzoxazolinone, with the CAS number 158822-84-5, is a heterocyclic organic compound featuring a benzoxazolinone core substituted with a benzylxy group at the 6-position. The benzoxazolinone scaffold is a well-recognized pharmacophore present in a variety of biologically active molecules. This structural motif is known to be a versatile starting point for the development of novel therapeutic agents.^[1] The presence of the benzylxy group at the 6-position offers a strategic point for molecular interactions with biological targets and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the available scientific and technical information for **6-Benzylxy-2-benzoxazolinone**, with a focus on its physicochemical properties, synthesis, and potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Benzylxy-2-benzoxazolinone** is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.


Table 1: Physicochemical Properties of **6-Benzylxy-2-benzoxazolinone**

Property	Value	Reference(s)
CAS Number	158822-84-5	[2]
IUPAC Name	6-(Phenylmethoxy)-3H-1,3-benzoxazol-2-one	N/A
Molecular Formula	C ₁₄ H ₁₁ NO ₃	[2]
Molecular Weight	241.24 g/mol	[2]
Melting Point	181-186 °C	[3]
Appearance	Solid	[3]
Purity	≥ 97%	[3]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **6-Benzylxy-2-benzoxazolinone** is not readily available in the public domain, the general synthesis of benzoxazolinone derivatives is well-documented. These methods can be adapted for the preparation of the title compound. One common approach involves the reaction of an appropriately substituted aminophenol with a carbonylating agent.

A potential synthetic pathway for **6-Benzylxy-2-benzoxazolinone** is outlined below. This pathway is a generalized representation based on established synthetic methodologies for similar compounds.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for **6-Benzylxy-2-benzoxazolinone**.

Experimental Protocol (General)

A general procedure for the synthesis of benzoxazolinones involves the following steps:

- **Dissolution:** The substituted 2-aminophenol (in this case, 4-benzylxy-2-aminophenol) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
- **Addition of Base:** A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.
- **Addition of Carbonylating Agent:** A carbonylating agent, such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI), is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is typically quenched with water or a mild acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired benzoxazolinone.

Spectroscopic Data

Detailed experimental spectroscopic data for **6-Benzylxy-2-benzoxazolinone** is not currently available in peer-reviewed literature. However, based on the chemical structure, the expected spectral characteristics can be predicted.

- **^1H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoxazolinone core and the benzylxy group, as well as a singlet for the methylene protons of the benzylxy group.

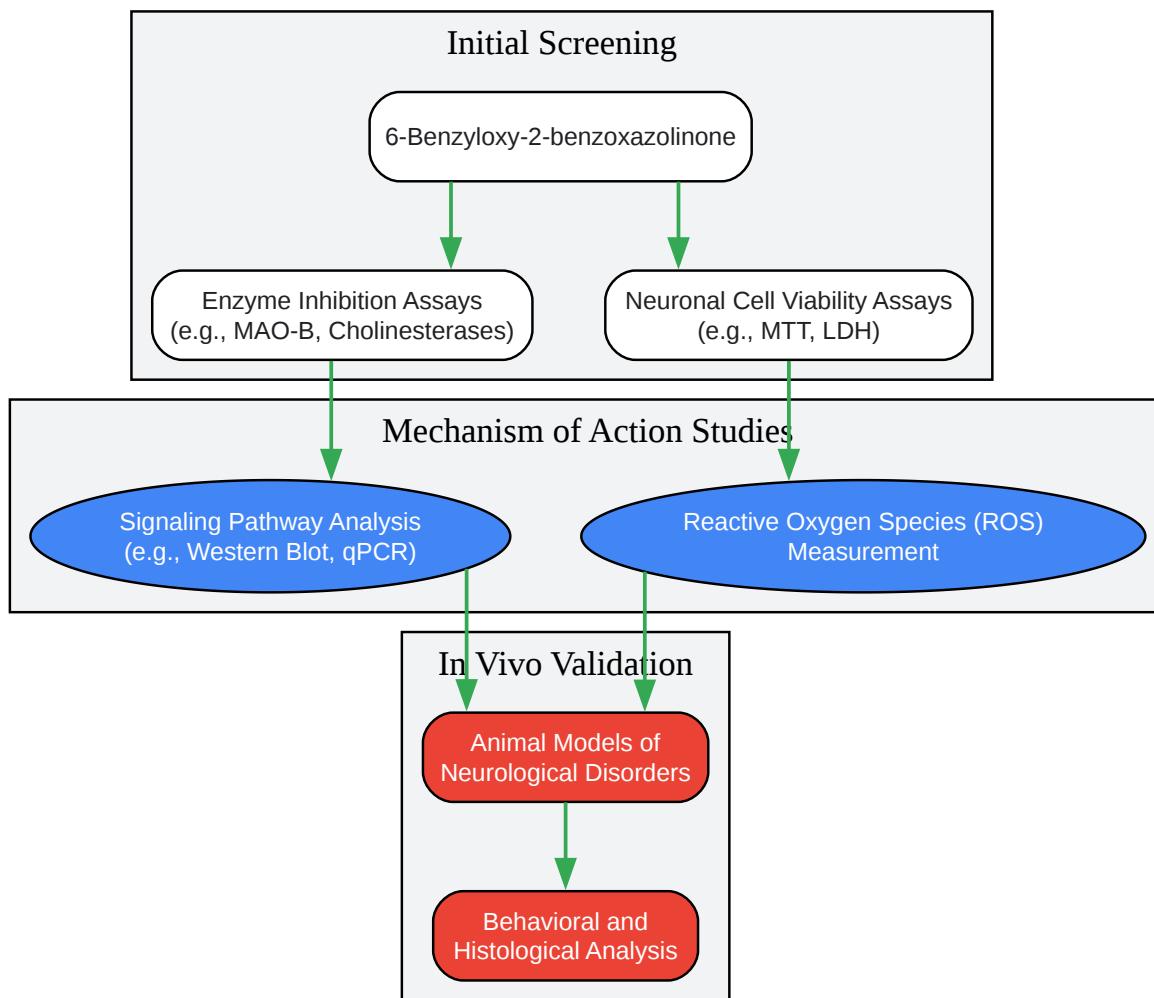
- ^{13}C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the oxazolinone ring, the aromatic carbons, and the methylene carbon of the benzyloxy group.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the cyclic carbamate, as well as C-O and aromatic C-H stretching vibrations.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (241.24 g/mol), along with fragmentation patterns characteristic of the benzoxazolinone and benzyloxy moieties.

Biological Activity and Potential Applications

While specific biological data for **6-Benzyl-2-benzoxazolinone** is limited, the benzoxazolinone scaffold is associated with a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.

5.1. Enzyme Inhibition

Benzoxazolinone derivatives have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against the HIV-1 nucleocapsid protein.^[4] Additionally, the structurally related 6-benzyloxyphthalides have been reported as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease.^[5] This suggests that **6-Benzyl-2-benzoxazolinone** could be a candidate for screening against MAO-B and other enzymes relevant to neurological disorders.


5.2. Anti-inflammatory Activity

Derivatives of the benzoxazolinone core have been investigated for their anti-inflammatory properties. For example, 6-acylamino/sulfonamido benzoxazolone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6. This indicates that the 6-position of the benzoxazolinone ring is a key site for modifications that can modulate inflammatory responses.

5.3. Potential in Neurological Disorders

The recurring theme of enzyme inhibition relevant to neurological conditions, such as MAO-B, suggests that **6-Benzylxy-2-benzoxazolinone** may have potential applications in the research and development of therapeutics for neurodegenerative diseases.

The potential mechanism of action could involve the modulation of key signaling pathways implicated in neuroinflammation and neuronal survival. A hypothetical workflow for investigating the neuroprotective effects of this compound is presented below.

[Click to download full resolution via product page](#)

Caption: Workflow for investigating the neuroprotective potential of **6-Benzylxy-2-benzoxazolinone**.

Conclusion

6-Benzylxy-2-benzoxazolinone is a compound of interest for researchers in drug discovery and development, primarily due to its core benzoxazolinone structure, which is a known pharmacophore. While specific biological and detailed synthetic data for this particular derivative are scarce in the public domain, the broader family of benzoxazolinones exhibits a range of promising biological activities, including enzyme inhibition and anti-inflammatory effects. The presence of the benzylxy group at the 6-position provides a unique chemical handle for potential interactions with biological targets, particularly enzymes involved in neurological pathways. Further research is warranted to fully elucidate the synthetic route, spectroscopic characteristics, and pharmacological profile of **6-Benzylxy-2-benzoxazolinone** to unlock its full potential as a lead compound in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. US3231579A - 2-[6-(2-propynyloxy)-m-tolyl]-2h-benzotriazole - Google Patents [patents.google.com]
- 3. 6-甲氧基-2-苯并噁唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Benzylxyphthalides as selective and reversible monoamine oxidase B inhibitors with antioxidant and anti-neuroinflammatory activities for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Benzylxy-2-benzoxazolinone (CAS Number: 158822-84-5)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133755#6-benzylxy-2-benzoxazolinone-cas-number-158822-84-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com